molecular formula C17H21N2+ B1239752 2-(4-Dimethylaminostyryl)-1-ethylpyridinium CAS No. 42457-53-4

2-(4-Dimethylaminostyryl)-1-ethylpyridinium

Cat. No.: B1239752
CAS No.: 42457-53-4
M. Wt: 253.36 g/mol
InChI Key: VZWMLCVBIUHDKX-UHFFFAOYSA-N
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Description

2-(4-Dimethylaminostyryl)-1-ethylpyridinium is a styryl dye known for its unique photophysical properties. This compound is widely used in various scientific fields due to its ability to exhibit strong fluorescence and its sensitivity to environmental changes. It is particularly noted for its application in biological imaging and as a marker for cellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminostyryl)-1-ethylpyridinium typically involves the reaction of 4-dimethylaminobenzaldehyde with 1-ethylpyridinium iodide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminostyryl)-1-ethylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted pyridinium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Dimethylaminostyryl)-1-ethylpyridinium has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and environmental changes.

    Biology: Employed in cellular imaging to stain and visualize mitochondria and other cellular structures.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

    Industry: Utilized in the development of fluorescent materials and sensors for various applications.

Mechanism of Action

The mechanism by which 2-(4-Dimethylaminostyryl)-1-ethylpyridinium exerts its effects is primarily through its interaction with cellular membranes and its ability to fluoresce under specific conditions. The compound targets mitochondrial membranes, where it accumulates and emits fluorescence, allowing for the visualization of cellular structures. The fluorescence intensity is influenced by the microenvironment, making it a valuable tool for studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
  • 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

Comparison

2-(4-Dimethylaminostyryl)-1-ethylpyridinium is unique in its combination of high fluorescence quantum yield and sensitivity to environmental changes. Compared to similar compounds, it offers distinct advantages in terms of photostability and ease of synthesis. Its ability to selectively stain mitochondria and other cellular structures makes it particularly valuable in biological and medical research.

Properties

CAS No.

42457-53-4

Molecular Formula

C17H21N2+

Molecular Weight

253.36 g/mol

IUPAC Name

4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1

InChI Key

VZWMLCVBIUHDKX-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Related CAS

3785-01-1 (iodide)

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium iodide
DASPEI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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